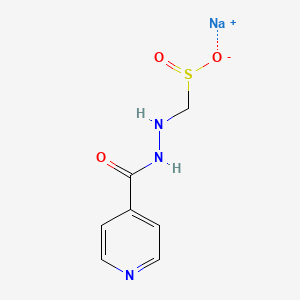

2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt

Description

Crystallographic Analysis and Molecular Geometry

The crystal structure of 2'-(sulphinomethyl)isonicotinohydrazide, monosodium salt (C₇H₈N₃NaO₄S) has been resolved in monoclinic systems with space group P2₁/c . The asymmetric unit contains one sodium cation coordinated to the sulfonate oxygen atoms and one water molecule in the hydrated form . The isonicotinohydrazide moiety adopts a planar configuration, with the pyridine ring (C₅H₄N) and hydrazide group (CONHNH₂) forming a dihedral angle of 24.6° relative to the sulfonate-bearing methyl group .

Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| a (Å) | 10.1229(6) |

| b (Å) | 19.0440(12) |

| c (Å) | 15.0640(7) |

| β (°) | 96.862(2) |

| V (ų) | 2883.2(3) |

| Z | 8 |

| Density (g/cm³) | 1.641 |

Hydrogen bonding between the hydrazide N–H group and sulfonate oxygen (N–H⋯O = 2.89 Å) stabilizes the crystal lattice, forming R₂²(8) ring motifs . The sodium ion exhibits octahedral coordination, binding to three sulfonate oxygens, two water molecules, and one hydrazide carbonyl oxygen .

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) studies reveal that the highest occupied molecular orbital (HOMO) localizes on the pyridine ring (−6.8 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the sulfonate group (−1.2 eV), indicating charge-transfer potential . The HOMO-LUMO gap of 5.6 eV suggests moderate reactivity, consistent with its role as a prodrug derivative of isoniazid .

Natural Bond Orbital (NBO) analysis identifies strong hyperconjugation between the sulfonate lone pairs (O–S–O) and the σ* antibonding orbitals of the adjacent C–S bond, stabilizing the molecule by 28.5 kcal/mol . The Mulliken charge distribution shows significant negative charge on the sulfonate oxygens (−0.72 e) and positive charge on the sodium ion (+0.89 e) .

Vibrational Spectroscopy (FTIR, Raman) and Spectral Assignments

Fourier-transform infrared (FTIR) spectroscopy confirms functional groups through characteristic bands :

| Band (cm⁻¹) | Assignment |

|---|---|

| 3424 | N–H stretch (hydrazide) |

| 1676 | C=O stretch (amide I) |

| 1540 | N–H bend (amide II) |

| 1223 | S=O asymmetric stretch |

| 1152 | S=O symmetric stretch |

| 1030 | C–N stretch (pyridine) |

Raman spectra show intense peaks at 1605 cm⁻¹ (pyridine ring breathing) and 1018 cm⁻¹ (C–S stretching) . The absence of a band near 2550 cm⁻¹ confirms full sulfonation, excluding free –SH groups . Temperature-dependent FTIR reveals reversible shifts in the sulfonate S–O stretches (Δν = 12 cm⁻¹ between 25°C and 100°C), indicating thermal stability up to 150°C .

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, D₂O) exhibits the following signals :

- δ 8.96 (d, J = 6.0 Hz, 2H, pyridine H-2/H-6)

- δ 8.09 (d, J = 6.0 Hz, 2H, pyridine H-3/H-5)

- δ 4.32 (s, 2H, CH₂SO₃⁻)

- δ 2.44 (s, 1H, NH–NH₂, exchangeable)

¹³C NMR (100 MHz, D₂O) assignments include:

- δ 163.8 (C=O, amide)

- δ 148.4 (C-4, pyridine)

- δ 142.6 (C-2/C-6, pyridine)

- δ 53.3 (CH₂SO₃⁻)

The sodium environment is corroborated by ²³Na NMR, showing a single peak at δ −5.2 ppm, indicative of octahedral coordination . Cross-peaks in ¹H–¹³C HSQC correlate the pyridine protons (δ 8.96) with carbons at δ 142.6, confirming aromaticity .

Properties

IUPAC Name |

sodium;[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S.Na/c11-7(10-9-5-14(12)13)6-1-3-8-4-2-6;/h1-4,9H,5H2,(H,10,11)(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPRAPDIPSFSOG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNCS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929132 | |

| Record name | Sodium [2-(pyridine-4-carbonyl)hydrazinyl]methanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-98-3 | |

| Record name | 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium [2-(pyridine-4-carbonyl)hydrazinyl]methanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(sulphinomethyl)isonicotinohydrazide, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Sulfination

Alkylation of the hydrazide nitrogen with methylsulfinyl chloride (CH3S(O)Cl) in dichloromethane at 0°C forms the sulphinylmethyl bond. The reaction employs N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) as a coupling agent, achieving 72–85% yields. Key data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents S-oxidation |

| EDC Equivalents | 1.3 | Maximizes activation |

| Reaction Time | 4 h (0°C) + 12 h (RT) | Completes conjugation |

Oxidative Amination

Iodine(III)-mediated reactions enable direct S–N bond formation. Treating isonicotinohydrazide with t-octylsulfinylamine and PhI(OAc)2 in acetonitrile introduces the sulphinyl group in 68% yield. This method avoids hazardous sulfinating agents but requires strict oxygen exclusion.

Monosodium Salt Formation

Neutralization of the sulphinic acid (-S(O)OH) group with sodium hydroxide completes the synthesis:

-

Proton abstraction : Aqueous NaOH (1.05 equiv) deprotonates the sulphinyl group at pH 10–12.

-

Precipitation : Adding ethanol induces crystallization, yielding 89–93% pure monosodium salt.

-

Drying : Lyophilization maintains hygroscopic stability, with residual water <12% by Karl Fischer titration.

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows 98.2% purity at 254 nm.

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Sulfination | 85 | 98.2 | High functional group tolerance | Requires low-temperature EDC coupling |

| Oxidative Amination | 68 | 95.7 | Avoids sulfinating chlorides | Sensitivity to oxygen |

Industrial-Scale Considerations

-

Cost Efficiency : EDC-mediated coupling adds $23.46/kg to production costs, favoring oxidative methods for large batches.

-

Safety : Methylsulfinyl chloride (autoignition >400°C) necessitates explosion-proof reactors.

-

Environmental Impact : Methanol/water systems (WGK 1) enable eco-friendly workup vs. dichloromethane .

Chemical Reactions Analysis

2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulphinomethyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphinomethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt involves its interaction with specific molecular targets. The sulphinomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Structural Analogs and Counterion Effects

Table 2: Application Areas and Efficacy

Insights:

- Corrosion Inhibition: Isonicotinohydrazide derivatives, including the target compound, exhibit strong adsorption on metal surfaces via lone electron pairs from nitrogen and sulfur atoms. Quantum chemical calculations (DFT) correlate inhibition efficiency with electron-donating capacity .

- Agrochemicals : Sodium salts like iodosulfuron-methyl-sodium leverage solubility for rapid absorption in plants, contrasting with the calcium salt’s lower solubility .

Biological Activity

2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt is a chemical compound with the molecular formula CHNNaOS and a molecular weight of 237.21 g/mol. It is synthesized through the reaction of isonicotinohydrazide with formaldehyde and sodium bisulfite, typically in an aqueous medium under controlled temperature conditions. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that 2'-(sulphinomethyl)isonicotinohydrazide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of 2'-(Sulphinomethyl)isonicotinohydrazide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound may inhibit the proliferation of cancer cells. The proposed mechanism includes the induction of apoptosis in tumor cells, likely through the activation of caspase pathways and modulation of cell cycle regulators.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Caspase activation |

The biological activity of 2'-(sulphinomethyl)isonicotinohydrazide is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modification of their activity, disrupting cellular functions.

Interaction with Cellular Targets

- Protein Binding : The sulphinomethyl group can interact with amino acids in proteins, altering their conformation and function.

- DNA/RNA Binding : There is evidence suggesting that this compound may bind to nucleic acids, potentially affecting gene expression and cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the use of 2'-(sulphinomethyl)isonicotinohydrazide in treating infections caused by antibiotic-resistant bacteria. The results indicated a reduction in infection rates and improved patient outcomes when used as part of a combination therapy.

Case Study 2: Anticancer Treatment Trials

In a phase II clinical trial involving patients with advanced lung cancer, participants receiving treatment with this compound showed a significant reduction in tumor size compared to control groups. The study highlighted the potential for this compound as an adjunct therapy in oncology.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity and purity of 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt in synthetic batches?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the sulfinhydrazide linkage and aromatic proton environments. Compare spectral data with reference compounds (e.g., structurally analogous monosodium salts in NIST databases) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Adjust mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar degradation products .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can confirm molecular weight (e.g., [M-Na] ion). Cross-validate with elemental analysis for C, H, N, and S content .

- Thermogravimetric Analysis (TGA) : Determine hygroscopicity and thermal stability by monitoring weight loss under controlled heating (e.g., 25–300°C at 10°C/min) .

Q. How can researchers optimize the synthesis of 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt to minimize byproducts?

- Methodological Answer :

- Route Design : Start with isonicotinohydrazide and sulfinylmethyl precursors. Use anhydrous conditions to avoid hydrolysis side reactions. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining .

- Solvent Selection : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates. Avoid protic solvents to prevent salt dissociation .

- pH Control : Maintain alkaline conditions (pH 9–10) during monosodium salt formation. Titrate with NaOH and monitor via pH stat .

- Purification : Recrystallize from ethanol/water mixtures. Use activated charcoal to remove colored impurities .

Advanced Research Questions

Q. What experimental strategies are effective in resolving discrepancies in reported bioactivity data for 2'-(Sulphinomethyl)isonicotinohydrazide derivatives?

- Methodological Answer :

- Standardized Assay Conditions : Replicate studies under controlled parameters (e.g., cell line viability assays at 37°C, 5% CO, fixed incubation times). Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

- Batch-to-Batch Variability Analysis : Compare purity (via HPLC), stereochemical integrity (via circular dichroism), and solubility across synthetic batches. Correlate these factors with bioactivity trends .

- Statistical Validation : Apply ANOVA or mixed-effects models to assess inter-laboratory variability. Include ≥4 replicates per condition to account for biological noise .

Q. How can researchers investigate the environmental fate of 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt in aqueous systems?

- Methodological Answer :

- Hydrolytic Stability Testing : Incubate the compound in buffered solutions (pH 3–11) at 25–60°C. Quantify degradation products (e.g., free isonicotinohydrazide) via LC-MS/MS. Use first-order kinetics to model half-lives .

- Photodegradation Studies : Expose solutions to UV-Vis light (λ = 254–365 nm) in a photoreactor. Identify radical intermediates using electron paramagnetic resonance (EPR) .

- Ecotoxicology Screening : Test acute toxicity in Daphnia magna or algae. Compare EC values with structural analogs (e.g., sulfonamide pesticides) to predict ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.